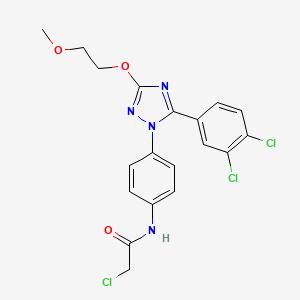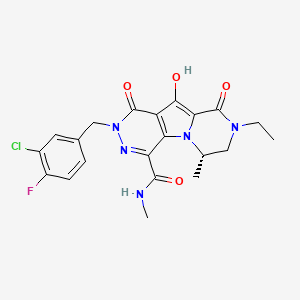
MK-2048
Descripción general
Descripción
MK-2048 is a second-generation integrase inhibitor developed to retain activity against viruses containing mutations associated with resistance to first-generation integrase inhibitors . It is intended to be used against HIV infection .
Synthesis Analysis
This compound has been applied vaginally using ring formulations . A nanoparticle-in-film technology was developed as a discrete pre-exposure prophylactic product option against HIV for an extended duration of use .
Molecular Structure Analysis
In silico structural analysis suggests that the introduction of a positively charged arginine at position 118, near the catalytic amino acid 116, might decrease Mg(2+) binding, compromising enzyme function .
Chemical Reactions Analysis
This compound has a dissociation half-life of 32 hours on wild-type integrase . It has an extremely low half-life of only 1–1.5 hours, and its efficacy can be reduced more than 8 fold by the G118R and E138K mutations .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 461.9 g/mol . It has a mean diameter of 382.2 nm and −15.2 mV zeta potential .
Aplicaciones Científicas De Investigación
Prevención y tratamiento del VIH
MK-2048 es un inhibidor de la transferencia de cadena de la integrasa (INSTI) de segunda generación con potente actividad contra las variantes de VIH tanto de tipo salvaje como resistentes a fármacos. Se ha evaluado en estudios clínicos su eficacia en la prevención y el tratamiento de infecciones por VIH. Cabe destacar que this compound se ha formulado en dispositivos de anillo vaginal para la profilaxis previa a la exposición (PrEP) para proporcionar una liberación sostenida del fármaco y una protección prolongada contra la transmisión del VIH {svg_1}.
Tecnología de nanopartículas en película
Los investigadores han desarrollado una nueva tecnología de nanopartículas en película para administrar this compound. Este enfoque consiste en encapsular el fármaco en nanopartículas de ácido poli(láctico-co-glicólico) e incorporarlo en una plataforma de película. Este método tiene como objetivo lograr una exposición in vivo prolongada de this compound, ofreciendo una opción discreta y de larga duración para la prevención del VIH. La tecnología ha mostrado resultados prometedores en términos de propiedades fisicoquímicas, eficacia in vitro, compatibilidad con Lactobacillus y permeabilidad en modelos in vitro y ex vivo {svg_2}.
Mejora de la farmacocinética
Se ha demostrado que la encapsulación de this compound en nanopartículas mejora significativamente su perfil farmacocinético. Los estudios indican que la formulación de nanopartículas puede mantener los niveles del fármaco durante al menos tres semanas en el fluido vaginal del macaco, lo que supone una mejora sustancial con respecto al fármaco libre. Esta mejora en la administración y retención del fármaco podría conducir a opciones de PrEP más eficaces y fáciles de usar {svg_3}.
Mitigación de la resistencia a los fármacos
El mecanismo de acción de this compound como INSTI lo convierte en un valioso candidato para combatir la resistencia a los fármacos en el tratamiento del VIH. Su capacidad para inhibir las enzimas integrasas, que son esenciales para la replicación viral, le permite mantener la eficacia contra las cepas de VIH que han desarrollado resistencia a otros fármacos antirretrovirales. Esto convierte a this compound en un componente crucial en la lucha continua contra la resistencia a los fármacos del VIH {svg_4}.
Tratamiento del cáncer de mama
Si bien this compound es principalmente conocido por sus aplicaciones en el tratamiento del VIH, los principios de los sistemas de administración de fármacos con nanopartículas que utiliza también se están explorando para el tratamiento del cáncer de mama. Las nanopartículas poliméricas, similares a las utilizadas para this compound, se están investigando por su potencial para mejorar la administración de agentes quimioterapéuticos, reducir los efectos secundarios y superar la multirresistencia a los fármacos en la terapia del cáncer de mama {svg_5}.
Duración prolongada del uso
El desarrollo de la tecnología de nanopartículas en película cargadas con this compound es especialmente significativo por su potencial para proporcionar una duración prolongada de la exposición al fármaco. Esto es especialmente beneficioso para las afecciones crónicas como el VIH, donde el cumplimiento constante de la medicación es crucial para una gestión eficaz. La formulación de liberación prolongada podría reducir la frecuencia de dosificación, mejorando así el cumplimiento del paciente y los resultados del tratamiento {svg_6}.
Mecanismo De Acción
Target of Action
MK-2048, developed by Merck & Co., is a molecule that falls under the class of integrase inhibitors . The primary target of this compound is the HIV integrase, a protein produced by the HIV retrovirus . This protein enables HIV to integrate its genetic material into the DNA of the infected cell . This integration step effectively transforms the infected cell into a permanent carrier of the viral genome, allowing the virus to persist and proliferate nearly without limit .
Mode of Action
This compound interacts with the HIV integrase in a specific manner. This compound has a dissociation half-life of 32 hours on wild-type integrase—more than four times that of raltegravir . Its dissociation half-life against the important HIV integrase mutant N155H was on the same order of magnitude as that of raltegravir against wild-type virus . These findings led to the suggestion of a reduced susceptibility to resistance mutations for this second-generation drug .
Biochemical Pathways
The integration process is a well-known two-step reaction catalyzed by the retroviral protein integrase . Both reactions (3’ processing and strand transfer) require the coordination of divalent ions (Mg 2+ or Mn 2+) by a catalytic triad consisting of amino acids D64, D116, and E152 . This compound, by inhibiting the integrase, disrupts these biochemical pathways, thereby preventing the integration of the viral genome into the host cell’s DNA .
Pharmacokinetics
The pharmacokinetics of this compound are still under investigation. It has been studied in various formulations, including vaginal films , and its pharmacokinetic properties are being evaluated in these contexts.
Result of Action
The primary result of this compound’s action is the inhibition of HIV replication by preventing the integration of the viral genome into the host cell’s DNA . This can potentially prevent the transformation of the infected cell into a permanent carrier of the viral genome . The effectiveness of this compound in inhibiting hiv infection has been questioned, as a placebo-controlled human clinical trial indicated no observed correlation between tissue-associated this compound and the inhibition of hiv infection .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
MK-2048 interacts with the HIV-1 integrase, an enzyme that is crucial for the life cycle of the virus. The integrase is responsible for the integration of the viral cDNA into the host genome, a definitive feature of retroviral replication . This compound inhibits this process, thereby preventing the virus from replicating within the host cell .
Cellular Effects
This compound has a significant impact on cellular processes. By inhibiting the integrase enzyme, it prevents the HIV virus from integrating into the host cell’s DNA. This disrupts the viral replication process, which in turn can prevent the spread of the virus within the body .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the integrase enzyme and inhibiting its function. This prevents the virus from integrating its genetic material into the host cell’s DNA, thereby disrupting the viral replication process .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been found to have a sustained antiretroviral effect, indicating that it remains stable and effective over time .
Metabolic Pathways
This compound is involved in the metabolic pathway of HIV replication. By inhibiting the integrase enzyme, it disrupts this pathway and prevents the virus from replicating within the host cell .
Subcellular Localization
The subcellular localization of this compound is likely to be wherever the HIV virus is replicating within the cell, as this is where the integrase enzyme, the target of this compound, is active .
Propiedades
IUPAC Name |
(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-N,13-dimethyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN5O4/c1-4-26-8-10(2)28-16-14(18(29)17(28)21(26)32)20(31)27(25-15(16)19(30)24-3)9-11-5-6-13(23)12(22)7-11/h5-7,10,29H,4,8-9H2,1-3H3,(H,24,30)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRREMIKIHJGAA-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(N2C3=C(C(=C2C1=O)O)C(=O)N(N=C3C(=O)NC)CC4=CC(=C(C=C4)F)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@H](N2C3=C(C(=C2C1=O)O)C(=O)N(N=C3C(=O)NC)CC4=CC(=C(C=C4)F)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236031 | |
| Record name | MK-2048 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
869901-69-9 | |
| Record name | (6S)-2-[(3-Chloro-4-fluorophenyl)methyl]-8-ethyl-1,2,6,7,8,9-hexahydro-10-hydroxy-N,6-dimethyl-1,9-dioxopyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869901-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MK-2048 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869901699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-2048 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-2048 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ8U884TM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



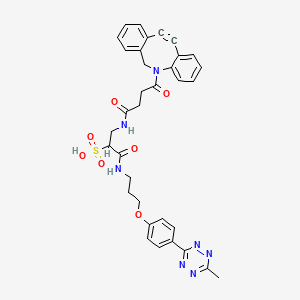


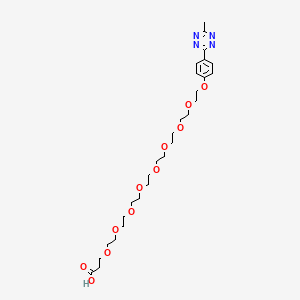
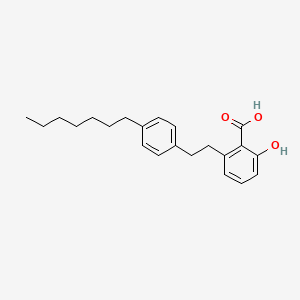

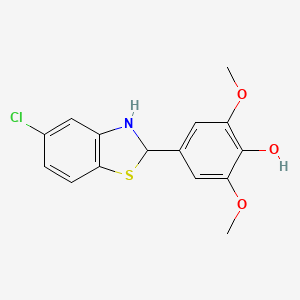
![2-[4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B609014.png)
![4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)benzoic acid](/img/structure/B609015.png)
![N-(2-((6-chloro-3-(3-(N,N-dimethylsulfamoyl)phenyl)-2-methylimidazo[1,2-b]pyridazin-8-yl)amino)ethyl)acetamide](/img/structure/B609016.png)

![N-(2-aminophenyl)-4-[(3,4-dihydro-4-methylene-1-oxo-2(1H)-isoquinolinyl)methyl]-benzamide](/img/structure/B609018.png)
![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B609020.png)
